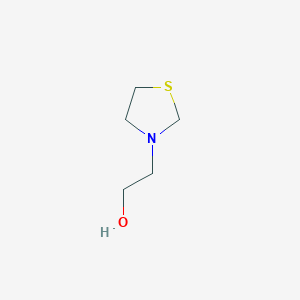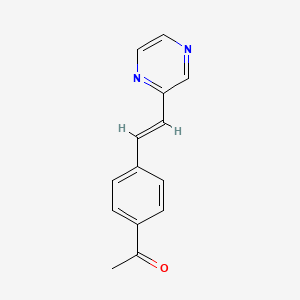
N-(3-Methyl-1,2,4-oxadiazol-5-YL)-N-(prop-2-EN-1-YL)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by its unique structure, which includes an allyl group, a methyl-substituted oxadiazole ring, and a heptanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.
Attachment of the Heptanamide Chain: The heptanamide chain can be attached through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted oxadiazoles or allyl derivatives.
科学的研究の応用
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe for studying biological processes involving oxadiazole-containing compounds.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The allyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide can be compared with other similar compounds, such as:
N-Allyl-N-(1,2,4-oxadiazol-5-yl)heptanamide: Lacks the methyl group on the oxadiazole ring, which may affect its reactivity and biological activity.
N-Allyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)heptanamide: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, potentially altering its chemical and biological properties.
N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)pentanamide: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.
The uniqueness of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
62347-69-7 |
|---|---|
分子式 |
C13H21N3O2 |
分子量 |
251.32 g/mol |
IUPAC名 |
N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylheptanamide |
InChI |
InChI=1S/C13H21N3O2/c1-4-6-7-8-9-12(17)16(10-5-2)13-14-11(3)15-18-13/h5H,2,4,6-10H2,1,3H3 |
InChIキー |
LEMPFWQVDXFJNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)N(CC=C)C1=NC(=NO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)


![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)




![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)


![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)
